molecular formula C12H11N3OS B2446623 (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone CAS No. 210235-77-1

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone

Cat. No.: B2446623
CAS No.: 210235-77-1
M. Wt: 245.3
InChI Key: VAEFXRDLMYHPSY-UHFFFAOYSA-N
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Description

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone is a heterocyclic compound with a molecular formula of C12H11N3OS and a molecular weight of 245.3 g/mol . This compound is characterized by the presence of a pyrimidine ring fused with a thioxo group and a phenyl group attached to the methanone moiety. It is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction is carried out in boiling ethanol, which facilitates the formation of the desired pyrimidine derivative. The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings, leading to a diverse array of derivatives .

Scientific Research Applications

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and biocides.

Comparison with Similar Compounds

Properties

IUPAC Name

(6-amino-1-methyl-2-sulfanylidenepyrimidin-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-15-11(13)9(7-14-12(15)17)10(16)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEFXRDLMYHPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=NC1=S)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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